(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Overview
Description
®-2-Amino-2-(naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring attached to an amino acid structure
Mechanism of Action
Target of Action
Related compounds such as 1-naphthaleneacetic acid have been used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Mode of Action
It’s worth noting that related compounds like 1-naphthaleneacetic acid have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .
Biochemical Pathways
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide, has been shown to affect several metabolic pathways, such as steroid biosynthesis and abc transporters .
Result of Action
Related compounds like n-(naphthalen-1-yl) phenazine-1-carboxamide have been shown to cause changes in the microscopic morphology of rhizoctonia solani, a plant pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the formation of a Grignard reagent from naphthyl bromide and magnesium in anhydrous ether. This intermediate is then reacted with glycine ethyl ester hydrochloride to yield the desired product after hydrolysis and purification .
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(naphthalen-1-yl)acetic acid often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
®-2-Amino-2-(naphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.
Naphthalen-1-yloxy-acetic acid: Known for its antimicrobial properties.
Naphthalen-1-yl-selenyl-acetic acid: Studied for its potential biological activities.
Uniqueness
®-2-Amino-2-(naphthalen-1-yl)acetic acid is unique due to its amino acid structure combined with a naphthalene ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZHZMVNQDLCM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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